molecular formula C14H25N3O6S B1665464 Acv tripeptide CAS No. 32467-88-2

Acv tripeptide

Cat. No.: B1665464
CAS No.: 32467-88-2
M. Wt: 363.43 g/mol
InChI Key: BYEIJZFKOAXBBV-ATZCPNFKSA-N
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Mechanism of Action

Target of Action

The primary target of L-D-(a-Aminoadipoyl)-L-Cysteinyl-D-Valine is the Isopenicillin N Synthase . This enzyme plays a crucial role in the biosynthesis of penicillin, a widely used antibiotic.

Mode of Action

L-D-(a-Aminoadipoyl)-L-Cysteinyl-D-Valine interacts with Isopenicillin N Synthase, leading to the formation of isopenicillin . The exact nature of this interaction and the resulting changes at the molecular level are complex and are the subject of ongoing research.

Biochemical Pathways

The interaction of L-D-(a-Aminoadipoyl)-L-Cysteinyl-D-Valine with Isopenicillin N Synthase is part of the larger penicillin biosynthesis pathway . This pathway involves several steps and enzymes, leading to the production of penicillin, which has significant downstream effects, including antibacterial activity.

Result of Action

The result of the action of L-D-(a-Aminoadipoyl)-L-Cysteinyl-D-Valine is the production of isopenicillin , an intermediate in the biosynthesis of penicillin . This has significant molecular and cellular effects, given the role of penicillin as an antibiotic.

Action Environment

The action, efficacy, and stability of L-D-(a-Aminoadipoyl)-L-Cysteinyl-D-Valine are likely to be influenced by various environmental factors . These could include the conditions within the producing organism, such as pH, temperature, and the presence of other metabolites.

Future Directions

The future directions for the study of “l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine” involve further exploration of its interactions with the enzyme Isopenicillin N synthase . This could provide further insight into the mechanism of this enzyme and potentially lead to the development of new antibiotics .

Biochemical Analysis

Biochemical Properties

l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine is involved in several biochemical reactions, primarily in the synthesis of beta-lactam antibiotics. It interacts with enzymes such as isopenicillin N synthase, which catalyzes the cyclization of this tripeptide to form isopenicillin N . This interaction is crucial for the formation of the beta-lactam ring, a core structure in many antibiotics. Additionally, l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine interacts with other nonribosomal peptide synthetases, which facilitate its incorporation into larger peptide structures .

Cellular Effects

l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine influences various cellular processes, particularly in microorganisms that produce beta-lactam antibiotics. It affects cell signaling pathways involved in the regulation of antibiotic synthesis and can alter gene expression related to the production of these compounds . In bacterial cells, the presence of this tripeptide can enhance the synthesis of beta-lactam antibiotics, thereby impacting cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine involves its binding interactions with enzymes such as isopenicillin N synthase. This enzyme catalyzes the formation of the beta-lactam ring by facilitating the cyclization of the tripeptide . The binding of l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine to the active site of the enzyme is essential for its catalytic activity. Additionally, this compound can inhibit or activate other enzymes involved in the nonribosomal peptide synthesis pathway, thereby regulating the production of beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine can change over time. The stability of this compound is crucial for its function, and it can degrade under certain conditions, affecting its ability to participate in biochemical reactions . Long-term studies have shown that the presence of l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine can lead to sustained production of beta-lactam antibiotics in microbial cultures, although its stability and activity may decrease over time .

Dosage Effects in Animal Models

The effects of l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine vary with different dosages in animal models. At optimal doses, this compound can enhance the production of beta-lactam antibiotics without causing adverse effects . At high doses, it may exhibit toxic effects, potentially disrupting cellular functions and leading to adverse outcomes . Threshold effects have been observed, where a minimum concentration is required to achieve significant biochemical activity.

Metabolic Pathways

l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine is involved in the metabolic pathways related to the synthesis of beta-lactam antibiotics. It interacts with enzymes such as nonribosomal peptide synthetases and isopenicillin N synthase, which facilitate its incorporation into larger peptide structures and the formation of the beta-lactam ring . These interactions are crucial for the metabolic flux and the production of bioactive compounds.

Transport and Distribution

Within cells and tissues, l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in the cellular compartments where beta-lactam antibiotic synthesis occurs. The distribution of this compound is essential for its function and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine is primarily within the compartments involved in nonribosomal peptide synthesis . It is directed to specific organelles through targeting signals and post-translational modifications, which ensure its proper function and activity. The localization of this compound is crucial for its role in the biosynthesis of beta-lactam antibiotics.

Properties

IUPAC Name

(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEIJZFKOAXBBV-ATZCPNFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332274
Record name AADCV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32467-88-2
Record name Acv tripeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032467882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACV tripeptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AADCV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACV TRIPEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3VOU3H9VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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